molecular formula C14H11N3OS2 B2390364 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 477326-81-1

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No. B2390364
CAS RN: 477326-81-1
M. Wt: 301.38
InChI Key: WJUDXWHBQUYANS-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is a compound that has been studied in the context of its potential biological activity . It has been found in complex with the ITK kinase domain, a component of the T-cell receptor signaling cascade .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” has been studied using X-ray diffraction . The compound crystallizes with two independent but similar amino tautomers in the asymmetric units .

Scientific Research Applications

Antitumor Agents

Research by Yoshida et al. (2005) focused on the synthesis of benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, demonstrating potent antitumor activities. Their study highlighted the design and synthesis of a biologically stable derivative showing significant in vivo tumor growth inhibition, emphasizing the potential of such compounds in cancer therapy (Masao Yoshida et al., 2005).

Antimicrobial Activities

Nam et al. (2010) synthesized a series of benzothiazole derivatives, including compounds similar to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and evaluated them for cytotoxic and antimicrobial activities. Their findings revealed that two compounds demonstrated significant cytotoxicity against three cancer cell lines while showing moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (N. Nam et al., 2010).

Synthesis of Novel Organic Compounds

Wang et al. (2008) developed a copper-catalyzed intramolecular cyclization process to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions. Their research contributes to the broader field of organic synthesis by providing efficient methods to generate compounds with potential biological activities (Junke Wang et al., 2008).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-12(8-5-6-8)17-14-16-10(7-19-14)13-15-9-3-1-2-4-11(9)20-13/h1-4,7-8H,5-6H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUDXWHBQUYANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

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